REACTION_CXSMILES
|
O.Cl.[NH:3]1[CH2:8][CH2:7][C:6](=[O:9])[CH2:5][CH2:4]1.C(N(CC)CC)C.[F:17][C:18]1[CH:25]=[CH:24][C:21]([CH2:22]Cl)=[CH:20][CH:19]=1.O>ClCCl>[F:17][C:18]1[CH:25]=[CH:24][C:21]([CH2:22][N:3]2[CH2:8][CH2:7][C:6](=[O:9])[CH2:5][CH2:4]2)=[CH:20][CH:19]=1 |f:0.1.2|
|
Name
|
|
Quantity
|
10 mmol
|
Type
|
reactant
|
Smiles
|
O.Cl.N1CCC(CC1)=O
|
Name
|
|
Quantity
|
20 mmol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
10 mmol
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(CCl)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is then heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux of the solvent for 48 hours, with vigorous stirring
|
Duration
|
48 h
|
Type
|
CUSTOM
|
Details
|
After returning to ambient temperature
|
Type
|
CUSTOM
|
Details
|
after separation of the phases
|
Type
|
CUSTOM
|
Details
|
the organic phase is dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(CN2CCC(CC2)=O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |